molecular formula C21H22N2O3 B5164678 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one

Cat. No.: B5164678
M. Wt: 350.4 g/mol
InChI Key: PLRCSDSMQBKJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-dimethylaminobenzaldehyde in the presence of piperidine in an ethanol solution . This reaction forms the pyrrole ring and introduces the necessary substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one lies in its specific combination of functional groups and the pyrrole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-5-9-17(10-6-13)23-19(18(14(2)24)20(25)21(23)26)15-7-11-16(12-8-15)22(3)4/h5-12,19,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCSDSMQBKJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.